Cas no 1367422-03-4 (2-methyl-6-oxa-2,9-diazaspiro4.5decane)

2-methyl-6-oxa-2,9-diazaspiro4.5decane 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane
- 2-methyl-6-oxa-2,9-diazaspiro4.5decane
- EN300-2939677
- G50766
- CS-0056402
- SCHEMBL14828381
- BS-40658
- 1367422-03-4
- MFCD22069510
-
- MDL: MFCD22069510
- インチ: 1S/C8H16N2O/c1-10-4-2-8(7-10)6-9-3-5-11-8/h9H,2-7H2,1H3
- InChIKey: IRLNDDLUYKWEHC-UHFFFAOYSA-N
- ほほえんだ: O1CCNCC21CN(C)CC2
計算された属性
- せいみつぶんしりょう: 156.126263138g/mol
- どういたいしつりょう: 156.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.5
- 疎水性パラメータ計算基準値(XlogP): -0.5
2-methyl-6-oxa-2,9-diazaspiro4.5decane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2939677-2.5g |
2-methyl-6-oxa-2,9-diazaspiro[4.5]decane |
1367422-03-4 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
eNovation Chemicals LLC | Y1233122-1g |
2-methyl-6-oxa-2,9-diazaspiro[4.5]decane |
1367422-03-4 | 90% | 1g |
$655 | 2024-06-06 | |
Enamine | EN300-2939677-5.0g |
2-methyl-6-oxa-2,9-diazaspiro[4.5]decane |
1367422-03-4 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 | |
Enamine | EN300-2939677-0.25g |
2-methyl-6-oxa-2,9-diazaspiro[4.5]decane |
1367422-03-4 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-2939677-0.5g |
2-methyl-6-oxa-2,9-diazaspiro[4.5]decane |
1367422-03-4 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-2939677-1.0g |
2-methyl-6-oxa-2,9-diazaspiro[4.5]decane |
1367422-03-4 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
abcr | AB472667-250mg |
2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane, 90%; . |
1367422-03-4 | 90% | 250mg |
€456.00 | 2024-08-03 | |
Ambeed | A503748-1g |
2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane |
1367422-03-4 | 98% | 1g |
$1043.0 | 2024-04-24 | |
Ambeed | A503748-5g |
2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane |
1367422-03-4 | 98% | 5g |
$3626.0 | 2024-04-24 | |
A2B Chem LLC | AI89967-5g |
2-methyl-6-oxa-2,9-diazaspiro[4.5]decane |
1367422-03-4 | 90% | 5g |
$1748.00 | 2024-04-20 |
2-methyl-6-oxa-2,9-diazaspiro4.5decane 関連文献
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
2-methyl-6-oxa-2,9-diazaspiro4.5decaneに関する追加情報
2-Methyl-6-Oxa-2,9-Diazaspiro[4.5]Decane (CAS No. 1367422-03-4): A Comprehensive Overview
The compound 2-methyl-6-oxa-2,9-diazaspiro[4.5]decane (CAS No. 1367422-03-4) is a unique spirocyclic compound with a complex structure that has garnered attention in various fields of chemistry and materials science. This compound belongs to the class of spiro compounds, which are characterized by two or more rings sharing a single atom, typically a heteroatom such as oxygen or nitrogen. In this case, the spiro structure consists of a four-membered ring fused to a five-membered ring, with oxygen and nitrogen atoms playing crucial roles in the molecular architecture.
The spiro[4.5]decan core of this compound is further substituted with a methyl group at the 2-position and an oxygen atom at the 6-position, along with two nitrogen atoms at the 2 and 9 positions. This substitution pattern not only imparts structural complexity but also confers unique electronic and steric properties to the molecule. The presence of nitrogen atoms introduces potential for hydrogen bonding and other non-covalent interactions, which are often exploited in drug design and materials synthesis.
Recent studies have highlighted the potential of spiro compounds like CAS No. 1367422-03-4 in drug discovery due to their ability to adopt diverse conformations and interact with biological targets in novel ways. For instance, researchers have explored the use of spirocyclic frameworks in developing inhibitors for protein kinases, which are key targets in cancer therapy. The methyl group substitution at the 2-position is particularly interesting as it may influence the compound's lipophilicity and bioavailability.
In terms of synthesis, CAS No. 1367422-03-4 can be prepared through various routes, including cyclization reactions involving amino alcohols or other suitable precursors. The choice of synthetic pathway depends on the availability of starting materials and the desired stereochemistry of the product. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure samples of this compound, which is crucial for studying its biological activity.
The physical properties of CAS No. 1367422-03-4 include a melting point of approximately [insert melting point], and a molecular weight of [insert molecular weight]. These properties make it suitable for use in various applications, including as a building block for more complex molecules or as an intermediate in organic synthesis.
From an applications perspective, CAS No. 1367422-03-4 has shown promise in several areas:
- Pharmaceuticals: As mentioned earlier, its spirocyclic framework makes it an attractive candidate for drug design, particularly in targeting enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders.
- Materials Science: The compound's unique structure could be exploited in designing new materials with tailored mechanical or electronic properties.
- Catalysis: The presence of heteroatoms like oxygen and nitrogen may enable its use as a ligand or catalyst in organic transformations.
Recent research has also focused on understanding the stability and reactivity of CAS No. 1367422-03-4 under various conditions. For example, studies have examined its behavior under thermal stress or in different solvent systems, providing insights into its potential for industrial applications.
In conclusion, CAS No. 1367422-03-4 (2-methyl-6 oxaspiro[...]decane) is a versatile compound with significant potential across multiple disciplines. Its unique spirocyclic structure, combined with recent advances in synthetic methods and application studies, positions it as an important molecule for future research and development.
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